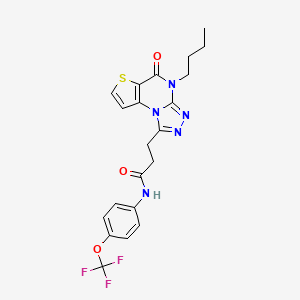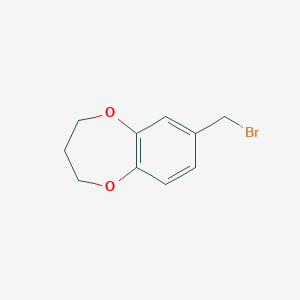
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide involves the inhibition of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that lead to the activation of immune cells, such as B cells and mast cells. By inhibiting BTK, TAK-659 can prevent the activation of these immune cells, which can lead to the suppression of the immune response.
Biochemical and Physiological Effects:
Studies have found that 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide can have a variety of biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activation of immune cells. TAK-659 has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and suppressing the immune response. This makes it a potentially useful compound for studying cancer and autoimmune diseases. However, one limitation of using TAK-659 in lab experiments is that it can be toxic to some cell types at high concentrations. Careful dosing and monitoring is necessary to ensure that the compound is not causing unintended effects.
Future Directions
There are several potential future directions for research on 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide. One area of research could focus on the development of more potent and selective BTK inhibitors. Another area of research could focus on the combination of TAK-659 with other drugs to enhance its efficacy. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide involves several steps. The first step is the reaction between 3-hydroxybenzaldehyde and pyridine-4-carboxaldehyde to form 3-hydroxyphenylpyridine. This compound is then reacted with chloroacetyl chloride to form 2-chloro-N-(3-hydroxyphenyl)acetamide. Finally, this compound is reacted with pyridin-4-ylmethylamine to form 2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.
Scientific Research Applications
2-Chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential applications in scientific research. One area of research that has focused on this compound is cancer treatment. Studies have found that TAK-659 can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
2-chloro-N-(3-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-9-14(19)17(10-11-4-6-16-7-5-11)12-2-1-3-13(18)8-12/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGXZIJRKQUPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N(CC2=CC=NC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2420772.png)
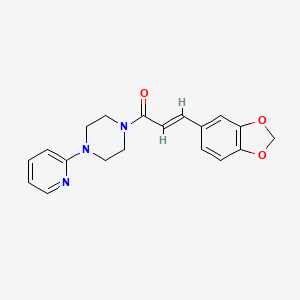
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2420776.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2420777.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2420785.png)
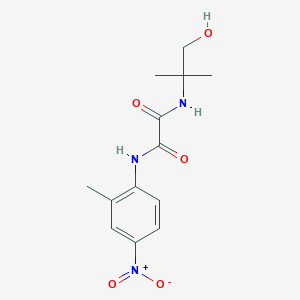
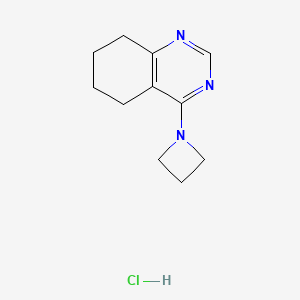

![N-cyclopentyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2420791.png)
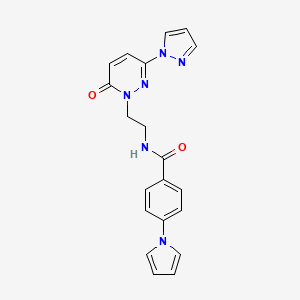
![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2420793.png)

